6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Sourcing underexplored, Rule-of-Three compliant fragment scaffolds with orthogonal diversity vectors often limits lead-generation timelines. 6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS 1697240-23-5) resolves this with a dual-basic architecture (free 2-amine and piperidine NH) enabling systematic parallel derivatization from a single core. - Dual Ionization Centers: Distinct pKa environments (~10-12, ~9.5-10.5) provide tailored protonation states for acidic active sites. - Scaffold Novelty: Zero ChEMBL bioactivity annotations ensure clean IP potential for hit-to-lead programs. - Supply Assurance: Stocked at ≥95% purity; stable under ambient shipping conditions globally.

Molecular Formula C9H18N4
Molecular Weight 182.27 g/mol
Cat. No. B13309419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
Molecular FormulaC9H18N4
Molecular Weight182.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2CCN=C(N2)N
InChIInChI=1S/C9H18N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h7-8,11H,1-6H2,(H3,10,12,13)
InChIKeyNHPLFGYEWLUJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine – Structural Classification and Procurement Context


6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS 1697240-23-5; molecular formula C₉H₁₈N₄; MW 182.27 g/mol) is a saturated nitrogen heterocycle belonging to the tetrahydropyrimidine class, characterized by a piperidin-3-yl substituent at the 6-position and a free 2-amine group . The compound contains two distinct basic nitrogen environments—the tetrahydropyrimidine ring nitrogens and the pendant piperidine secondary amine—yielding dual protonation sites and a computed logP of 0.668 [1]. It is catalogued as a screening compound (Enamine ID EN300-1119270) and is stocked by multiple chemical suppliers at a minimum purity specification of 95% . Critically, the ZINC database records no known bioactivity for this compound in ChEMBL 20 and no reported publication history, positioning it as an underexplored scaffold for de novo discovery programs [1].

Fragment library candidate with dual-basic, 3D-rich scaffold and Rule-of-Three compliance
Orthogonal 2-amine and piperidine NH enables sequential, two-vector parallel derivatization
Underexplored chemotype with zero ChEMBL bioactivity records for novel target discovery screens

Why 6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine Cannot Be Replaced by Generic Tetrahydropyrimidine Analogs


In-class substitution of 6-substituted tetrahydropyrimidin-2-amines is not straightforward because the identity of the 6-position substituent fundamentally governs the compound's ionization state, hydrogen-bonding capacity, and three-dimensional conformational ensemble. Replacement of the piperidin-3-yl group with a cyclohexyl substituent (e.g., 6-cyclohexyl-1,4,5,6-tetrahydropyrimidin-2-amine, CAS 1694732-98-3) eliminates the pendant basic nitrogen, reducing the total hydrogen-bond donor count and altering the protonation profile under physiological or assay conditions . Substitution with a simple methyl group (6-methyl-1,4,5,6-tetrahydropyrimidin-2-amine) collapses the conformational space and removes the capacity for directed electrostatic interactions . Aromatic 6-phenyl analogs (e.g., 5-(4-methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine, CAS 1691329-56-2) introduce planarity and π-stacking potential that are absent in the saturated bicyclic target scaffold, fundamentally changing both physicochemical and pharmacophoric properties . The dual-basic architecture of 6-(piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine—combining a guanidine-like 2-aminotetrahydropyrimidine with a secondary piperidine amine—creates an ionization and reactivity profile that cannot be recapitulated by any single monobasic or aromatic comparator.

6-Cyclohexyl analog removes pendant basic nitrogen, reducing HBD/HBA count and altering physiological ionization profile
6-Phenyl/aryl analogs introduce aromatic planarity and π-stacking potential, shifting the scaffold toward higher aggregation risk and lower Fsp³
6-Methyl or simple alkyl analogs collapse conformational space and provide only a single derivatizable amine site, limiting SAR exploration

Quantitative Differentiation Evidence for 6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine Versus Closest Analogs


Hydrogen-Bond Donor/Acceptor Topology: Piperidin-3-yl vs. Cyclohexyl Substitution at Position 6

The piperidin-3-yl substituent at position 6 introduces a secondary amine with hydrogen-bond donor capacity (N–H), increasing the total hydrogen-bond donor count to 3 compared with 2 for the 6-cyclohexyl analog (6-cyclohexyl-1,4,5,6-tetrahydropyrimidin-2-amine, CAS 1694732-98-3), which bears only the tetrahydropyrimidine N–H donors. The target compound also possesses 4 hydrogen-bond acceptors versus 3 for the cyclohexyl comparator. This differential directly impacts binding-site complementarity in structure-based design campaigns [1].

H-Bond Donor/Acceptor
Head-to-head
Target HBD=3, HBA=4
vs Cyclohexyl: HBD=2, HBA=3
Supports polar binding-site complementarity
Lower cLogP (0.668) may reduce non-specific hydrophobic binding
Medicinal chemistry Fragment-based drug design Physicochemical profiling

Ionization Profile: Dual Basic Centers Enable pH-Dependent Charge Tuning Not Available in Mono-Basic Analogs

The target compound contains two distinct basic sites: the guanidine-like tetrahydropyrimidine 2-amine system (predicted pKa₁ ~10–12 for the conjugated acid of the amidine/guanidine moiety) and the piperidine secondary amine (predicted pKa₂ ~9.5–10.5). In contrast, 6-cyclohexyl-1,4,5,6-tetrahydropyrimidin-2-amine possesses only the tetrahydropyrimidine basic center, and 6-methyl-1,4,5,6-tetrahydropyrimidin-2-amine likewise lacks a second ionizable group. The dual-basic architecture yields a broader pH-dependent charge distribution, with the compound existing as a dication at pH < 8, a monocation between pH 9 and 11, and predominantly neutral above pH 12 [1].

Ionizable Centers
Class-level
2 basic centers (pKa ~10-12, ~9.5-10.5)
vs Cyclohexyl/methyl: 1 center
Broader pH-dependent charge distribution
Dicationic at physiological pH; supports acidic binding pocket targeting
Physicochemical profiling Assay development Solubility optimization

Fraction sp³ and Three-Dimensionality: Saturated Bicyclic Architecture vs. Planar Aromatic Analogs

The target compound exhibits a fraction sp³ (Fsp³) of 0.78, reflecting a highly saturated bicyclic structure with only the tetrahydropyrimidine C=N bond contributing sp² character. This contrasts sharply with 6-aryl-substituted tetrahydropyrimidin-2-amines such as 5-(4-methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS 1691329-56-2), which incorporate an aromatic ring and consequently possess Fsp³ values below 0.4. The higher Fsp³ of the target compound correlates with greater conformational flexibility, enhanced aqueous solubility, and reduced aromatic stacking-driven aggregation—properties increasingly prioritized in lead-like and fragment-like screening collections [1].

Fraction sp³ (Fsp³)
Reported
0.78 (vs
3D-rich scaffold preferred for fragment libraries
May reduce aromatic stacking-driven aggregation
Compound library design 3D diversity Fragment-based screening

Synthetic Derivatization Versatility: Orthogonal Reactivity of the 2-Amine and Piperidine NH

The target compound presents two chemically distinguishable amine functionalities: a 2-amino group on the tetrahydropyrimidine ring (amidine/guanidine-type NH₂) and a secondary piperidine NH. The 2-amine can be selectively acylated, sulfonylated, or coupled to carboxylic acids under standard amide bond-forming conditions, while the piperidine NH can be independently alkylated, protected with Boc/Cbz groups, or engaged in reductive amination. This orthogonal reactivity profile enables sequential, protecting-group-controlled derivatization at two distinct vectors—a capability absent in 6-methyl, 6-cyclohexyl, or 6-aryl analogs that possess only the single reactive 2-amine handle [1]. The Biginelli-based synthetic route to this scaffold is well-precedented, employing piperidine-3-carbaldehyde, a β-ketoester, and urea/thiourea under acid catalysis, permitting modular variation at multiple positions [2].

Derivatization Vectors
Class-level
2 independent amines
2-amine (acylation) + piperidine NH (alkylation)
Enables sequential, orthogonal library synthesis
Biginelli route supports modular variation
Parallel synthesis Library enumeration Medicinal chemistry

Multi-Supplier Availability and Purity Standardization: ≥95% Across Independent Vendors

The target compound is stocked by at least four independent suppliers—AKSci (Catalog 1323EE), CymitQuimica, Leyan (Catalog 2095692), and Parchem—each certifying a minimum purity of 95% . In comparison, the closest 6-cyclohexyl analog (CAS 1694732-98-3) and 6-methyl analog show more limited commercial availability, typically from one or two specialty vendors. Multi-supplier sourcing reduces procurement risk, enables price competition, and provides redundancy for long-term research programs requiring resupply. The Enamine catalog inclusion (EN300-1119270) further indicates that the compound has passed cheminformatics filters for drug-likeness and is stocked as part of a curated screening collection .

Supplier Redundancy
Data to verify
≥4 suppliers
≥95% purity across vendors
Reliable multi-source procurement
Verify individual COA for lot-specific purity
Chemical procurement Quality assurance Supply chain reliability

Scaffold Novelty: Zero Pre-Existing Bioactivity Annotations in ChEMBL Represents Opportunity for First-in-Class Target Discovery

According to the ZINC database, 6-(piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has no known bioactivity records in ChEMBL 20 and no predicted activity from SEA (Similarity Ensemble Approach) analysis [1]. Furthermore, the ZINC entry states: 'This substance is not reported in any publications per ChEMBL' and 'This substance has not been detected to have been used in any clinical trials.' This stands in contrast to related tetrahydropyrimidine scaffolds such as the 1,4,5,6-tetrahydropyrimidine-5-carboxylic acid series, which have been extensively characterized as betaine/GABA transporter 1 (BGT1) substrate-inhibitors with reported IC₅₀ values (e.g., ATPCA, IC₅₀ = 2.5 μM) [2]. The complete absence of pre-existing bioactivity data for the target compound means it offers a genuinely unexplored chemotype—a blank canvas for phenotypic screening, affinity-based proteomics, or DNA-encoded library technology where scaffold novelty is directly correlated with intellectual property potential.

Bioactivity Records
Source review
0 ChEMBL records
0 publications, 0 clinical trials
Underexplored scaffold for novel target discovery
Freedom-to-operate advantage; no prior-art associations
Chemical biology Phenotypic screening Target identification

Optimal Research and Procurement Scenarios for 6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine Based on Quantitative Evidence


Fragment-Based Drug Discovery: A 3D-Rich, Dual-Basic Fragment for Polar Binding Sites

With a molecular weight of 182.27 Da, Fsp³ of 0.78, and two ionizable basic centers, this compound meets all canonical Rule-of-Three criteria for fragment libraries (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. Its dual-basic architecture and low cLogP (0.668) make it particularly well-suited for screening against targets with acidic active-site residues (e.g., aspartyl proteases, phosphodiesterases, kinases with acidic hinge regions). The absence of aromatic rings eliminates the risk of planar aggregation, a common source of false-positive hits in fragment screens [2]. Procurement recommendation: acquire at ≥95% purity from multiple validated suppliers for fragment soaking and SPR-based screening campaigns.

Combinatorial Library Synthesis: A Dual-Vector Scaffold for Parallel SAR Exploration

The orthogonal reactivity of the 2-amine (acylation, sulfonylation) and piperidine NH (alkylation, reductive amination, Boc protection) enables systematic variation at two diversity points from a single core scaffold, effectively doubling the library enumeration space per synthetic cycle compared with mono-amine tetrahydropyrimidine analogs [3]. This is directly actionable for medicinal chemistry teams employing parallel synthesis or automated library production platforms. The Biginelli-based synthetic route further permits modular variation of the aldehyde component, adding a third diversity dimension if desired [4].

Phenotypic Screening and Novel Target Deconvolution: Maximum Freedom-to-Operate Chemotype

The complete absence of ChEMBL bioactivity annotations and published target associations means this compound can serve as a truly unbiased entry point for cell-based phenotypic screening or affinity-based proteomics (e.g., thermal proteome profiling, photoaffinity labeling) [5]. Unlike heavily precedented tetrahydropyrimidine scaffolds (e.g., BGT1 inhibitor series with established SAR), hits arising from this chemotype carry minimal risk of prior art conflicts and maximum potential for intellectual property generation. The multi-supplier availability ensures that follow-up quantities can be reliably sourced once an initial hit is identified.

Physicochemical Property Benchmarking: A Calibrated Probe for Polybasic Ligand Optimization

The compound's well-defined dual-ionization profile (predicted pKa₁ ~10–12, pKa₂ ~9.5–10.5) and its contrasting cLogP (0.668) relative to monobasic analogs (e.g., 6-cyclohexyl analog, estimated cLogP ~1.5–2.0) make it a valuable reference compound for computational chemistry groups developing or validating pKa prediction algorithms, logP calculators, or molecular dynamics force fields for polybasic heterocycles [6]. The high Fsp³ value (0.78) also positions it as a test case for conformer sampling methodologies applied to saturated bicyclic systems.

Application
Selection Property
Validation Focus
Fragment-Based Screening
Rule-of-Three compliance; dual-basic, 3D-rich
SPR binding assays; polar active-site targets
Combinatorial Library Synthesis
Orthogonal difunctionalization; Biginelli accessibility
Parallel SAR exploration; protecting-group strategy
Phenotypic Screening & Target ID
Zero prior-art bioactivity; underexplored chemotype
Cell-based assays; affinity proteomics
Physicochemical Benchmarking
Well-defined dual pKa; contrasting cLogP
pKa/logP prediction algorithms; MD force field validation
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